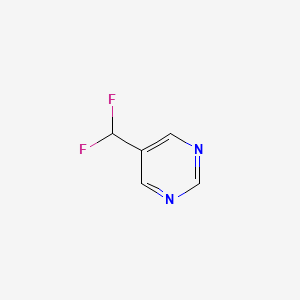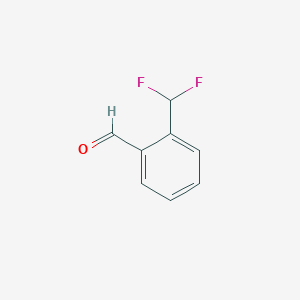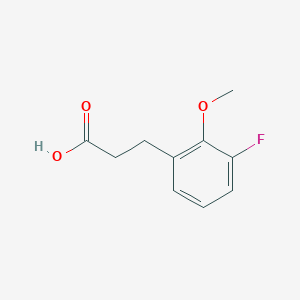
3-苯磺酰基喹啉-8-胺
描述
3-Benzenesulfonylquinolin-8-ylamine (BSQA) is an organic compound with a unique structure and chemical properties. It is a derivative of quinoline and is used in various scientific fields, such as organic synthesis and medicinal chemistry. BSQA has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries.
科学研究应用
金属离子传感和络合
- 金属离子传感: 3-苯磺酰基喹啉-8-胺衍生物已被用于设计笼式 Zn2+ 探针。这些探针在添加 Zn2+ 后表现出增加的荧光,表明在金属离子传感中具有潜在应用 (Aoki 等人,2008 年)。
- 与锌的络合: 3-苯磺酰基喹啉-8-胺的一些衍生物已显示出与锌形成稳定配合物的能力,而锌参与各种生物过程 (Lazaris 和 Bavelsky,1981 年)。
新型化合物的合成和表征
- 新型化合物的合成: 该化学品已用于合成具有潜在治疗特性的新型化合物,例如抗癌剂 (Redda、Gangapuram 和 Ardley,2010 年)。
- 抗菌性能: 3-苯磺酰基喹啉-8-胺的新衍生物显示出有希望的抗菌性能,为开发新的抗菌剂提供了途径 (Al-Hiari 等人,2007 年)。
参与生化过程
- 促凋亡作用: 与 3-苯磺酰基喹啉-8-胺相关的某些磺酰胺衍生物已在癌细胞中显示出促凋亡作用,表明在癌症治疗中具有潜在用途 (Cumaoğlu 等人,2015 年)。
工业应用
- 染色性能: 该化合物的衍生物已用于合成在纺织工业中应用的染料,特别是用于涤纶纤维 (Parekh、Sahoo 和 Maheria,2012 年)。
化学传感器和指示剂
- 金属离子的化学传感器: 该化合物及其衍生物被用于创建化学传感器,特别是用于选择性检测汞等金属离子 (Cheng 等人,2008 年)。
属性
IUPAC Name |
3-(benzenesulfonyl)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGYGDABEZHUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296426 | |
| Record name | 3-(Phenylsulfonyl)-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzenesulfonylquinolin-8-ylamine | |
CAS RN |
607743-08-8 | |
| Record name | 3-(Phenylsulfonyl)-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607743-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylsulfonyl)-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B1395622.png)


![1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)
![6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1395628.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395629.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395631.png)


![3-[(Tetrahydropyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1395634.png)


![6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one](/img/structure/B1395643.png)
